Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate: is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[3.1.1]heptane core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for specific interactions with biological macromolecules, influencing pathways involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylate: This compound shares a similar bicyclic structure but differs in its functional groups and biological activity.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different core structure, commonly found in tropane alkaloids.
Uniqueness
Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of both oxo and oxa groups. This combination of features allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H11NO4 |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H11NO4/c1-9-5-3-8(4-5,6(10)12-2)13-7(9)11/h5H,3-4H2,1-2H3 |
InChI Key |
MRRBMOCFQCPBRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC(C2)(OC1=O)C(=O)OC |
Origin of Product |
United States |
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